Cas no 32958-46-6 ((1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid)
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanecarboxylic acid, 1-amino-4-methyl-, trans-
- trans -1-amino-4-methylcyclohexane-1-carboxylic acid HCl
- OEZJTZZAOLJPTE-UEFILNELSA-N
- (1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid
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- MDL: MFCD20639469
- Inchi: InChI=1S/C8H15NO2.ClH/c1-6-2-4-8(9,5-3-6)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-,8-;
- InChI Key: OEZJTZZAOLJPTE-UEFILNELSA-N
- SMILES: C[C@H]1CC[C@](CC1)(C(=O)O)N.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587135-1g |
(1S,4s)-1-amino-4-methylcyclohexane-1-carboxylic acid hydrochloride |
32958-46-6 | 98% | 1g |
¥12960.00 | 2024-05-19 | |
| Enamine | EN300-300533-1g |
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid |
32958-46-6 | 1g |
$857.0 | 2023-09-06 | ||
| Enamine | EN300-300533-5g |
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid |
32958-46-6 | 5g |
$2485.0 | 2023-09-06 | ||
| Enamine | EN300-300533-10g |
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid |
32958-46-6 | 10g |
$3683.0 | 2023-09-06 | ||
| Enamine | EN300-300533-0.05g |
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid |
32958-46-6 | 0.05g |
$719.0 | 2023-09-06 | ||
| Enamine | EN300-300533-0.1g |
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid |
32958-46-6 | 0.1g |
$755.0 | 2023-09-06 | ||
| Enamine | EN300-300533-0.25g |
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid |
32958-46-6 | 0.25g |
$789.0 | 2023-09-06 | ||
| Enamine | EN300-300533-0.5g |
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid |
32958-46-6 | 0.5g |
$823.0 | 2023-09-06 | ||
| Enamine | EN300-300533-1.0g |
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid |
32958-46-6 | 1g |
$1172.0 | 2023-05-03 | ||
| Enamine | EN300-300533-2.5g |
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid |
32958-46-6 | 2.5g |
$1680.0 | 2023-09-06 |
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on (1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid
(1R,4R)-1-Amino-4-Methylcyclohexane-1-Carboxylic Acid: A Comprehensive Overview
(1R,4R)-1-Amino-4-Methylcyclohexane-1-Carboxylic Acid, also known by its CAS Registry Number 32958-46-6, is a biologically active compound with significant potential in various fields of research and application. This compound is a chiral amino acid derivative, characterized by its unique stereochemistry and functional groups. The molecule consists of a cyclohexane ring with an amino group (-NH2) and a carboxylic acid group (-COOH) at the 1-position, along with a methyl group (-CH3) at the 4-position. The stereochemistry of the molecule is defined by the (1R,4R) configuration, which plays a crucial role in its biological activity and interactions.
The synthesis of (1R,4R)-1-Amino-4-Methylcyclohexane-1-Carboxylic Acid involves multi-step organic reactions, often requiring precise control over stereochemical outcomes. Recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess (ee) in the production of this compound. For instance, the use of chiral catalysts and auxiliary reagents has significantly improved the efficiency and selectivity of the synthesis process. These methods are particularly important for applications where stereochemistry is critical, such as in drug development.
One of the most promising areas of research involving this compound is its application in peptide synthesis and drug discovery. The presence of both an amino and carboxylic acid group makes it an ideal building block for constructing bioactive peptides. Recent studies have demonstrated that incorporating (1R,4R)-1-Amino-4-Methylcyclohexane-1-Carboxylic Acid into peptide sequences can enhance their stability and bioavailability. For example, researchers have successfully synthesized cyclic peptides using this compound as a key component, showing potential as novel therapeutic agents against various diseases.
In addition to its role in peptide synthesis, this compound has also been explored for its potential in material science. The cyclohexane ring structure provides rigidity to the molecule, which can be advantageous in designing new materials with specific mechanical or electronic properties. Recent investigations have focused on using this compound as a monomer in polymer synthesis, where its chiral nature can impart unique optical properties to the resulting materials.
The biological activity of (1R,4R)-1-Amino-4-Methylcyclohexane-1-Carboxylic Acid has been extensively studied in vitro and in vivo models. Experimental data indicate that this compound exhibits moderate to high potency in inhibiting certain enzymes and receptors associated with inflammatory diseases and neurodegenerative disorders. For instance, studies have shown that it can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways.
Furthermore, recent advancements in computational chemistry have allowed researchers to predict the binding affinities and molecular interactions of this compound with various biological targets. Molecular docking studies have revealed that the spatial arrangement of functional groups in (1R,4R)-1-Amino-4-Methylcyclohexane-1-Carboxylic Acid enables it to form stable interactions with target proteins, such as G-protein coupled receptors (GPCRs). These findings provide valuable insights into its mechanism of action and guide further optimization for therapeutic applications.
The physical properties of this compound are also worth noting. It has a melting point of approximately 200°C under standard conditions and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are essential for quality control during synthesis and characterization.
In terms of safety considerations, while (1R,4R)-1-Amino-4-Methylcyclohexane-1-Carboxylic Acid is not classified as a hazardous chemical under current regulations, proper handling procedures should still be followed to ensure laboratory safety. This includes wearing appropriate personal protective equipment (PPE) when working with concentrated solutions or powders.
Looking ahead, ongoing research continues to explore new avenues for leveraging the unique properties of this compound. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in its application across diverse fields such as personalized medicine and advanced materials science.
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